OCTAFLUORO-1-METHOXYPROP-1-ENE
Description
Contextualization within Fluorinated Organic Chemistry
Fluorinated organic chemistry is a branch of chemistry focused on compounds containing the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. This field has produced a vast array of materials with exceptional properties, including high thermal stability, chemical inertness, and low surface energy. sciengine.com Fluoropolymers, such as the well-known Polytetrafluoroethylene (PTFE), are prime examples of the commercial success of fluorinated compounds, prized for their resistance to solvents, acids, and bases. rsc.org
Perfluorinated ethers represent a significant class within this domain, utilized as thermally and chemically stable oils, lubricants, and fluids. europa.eu The introduction of an ether linkage into a perfluorinated carbon chain modifies the compound's physical and chemical properties. When this structure also includes a carbon-carbon double bond, as in perfluorinated alkenyl ethers, it introduces a site of reactivity, making these compounds valuable as monomers for polymerization and as intermediates for further chemical transformations. msstate.edu Octafluoro-1-methoxyprop-1-ene is a specific example of such a molecule, embodying the characteristics of both a perfluoroether and a fluoroalkene.
Unique Structural Attributes and Electronic Environment of Perfluorinated Alkenyl Ethers
The structure of perfluorinated alkenyl ethers is defined by two key features: the perfluorinated alkyl chains and the vinyl ether group. The substitution of hydrogen with fluorine atoms has profound electronic consequences. Fluorine's high electronegativity creates a strong inductive effect, withdrawing electron density along the carbon backbone. rsc.org This effect extends to the ether oxygen, making it less basic and weakening its interaction with surfaces or other molecules compared to its non-fluorinated counterparts. acs.org
In a compound like this compound, the C4F8O molecular structure combines a perfluorinated propylene (B89431) chain with a methoxy (B1213986) group attached to a double bond. guidechem.comchemicalbook.com The trifluoromethoxy (OCF3) group, a feature in analogous molecules like perfluoro(methyl vinyl ether) (PMVE), is known for its strong electron-withdrawing nature and high lipophilicity. rsc.orgresearchgate.net This electronic environment makes the double bond electron-deficient and susceptible to specific types of chemical reactions, such as nucleophilic attack. The reactivity of these compounds is distinct from both non-fluorinated ethers and perfluorinated alkanes, with studies on related molecules showing that reactions can involve C-O and C-F bond cleavage, often mediated by transition metal complexes. rsc.org
Below is a table of computed properties for this compound.
| Property | Value |
| Molecular Formula | C4F8O |
| Molecular Weight | 216.03 g/mol |
| CAS Number | 137741-09-4 |
| Exact Mass | 215.98213992 |
| Topological Polar Surface Area | 9.2 Ų |
| Heavy Atom Count | 13 |
| Complexity | 209 |
| Data sourced from Guidechem. guidechem.com |
A detailed research finding includes a method for the synthesis of this compound via the catalytic isomerization of its precursor, 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene. This process uses aluminum (III) chloride as a catalyst at 50°C in a sealed reactor, yielding the target compound which can be isolated by distillation. chemicalbook.com
Research Trajectory and Historical Developments in the Field of Fluorinated Monomers and Intermediates
The history of fluorinated materials is marked by key discoveries that have driven the field forward. A pivotal moment was the accidental discovery of PTFE by Roy Plunkett in 1938, which ushered in the era of fluoropolymers. esf.edu This was followed by the systematic development of other fluorinated monomers and their corresponding polymers throughout the mid-20th century, including fluorinated ethylene (B1197577) propylene (FEP), perfluoroalkoxy alkanes (PFA), and polyvinylidene fluoride (B91410) (PVDF). nih.gov
The development of perfluorinated vinyl ether monomers was crucial for creating melt-processable fluoropolymers like PFA, which is a copolymer of tetrafluoroethylene (B6358150) (TFE) and a perfluoroalkyl vinyl ether. nih.gov The synthesis of these monomers, such as perfluoro(methyl vinyl ether), often starts from building blocks like hexafluoropropylene oxide (HFPO). wikipedia.org Research has also focused on creating functional fluoropolymers, such as the ionomer Nafion®, which is derived from a sulfonic acid-containing perfluorovinyl ether monomer and has had a profound impact on electrochemistry. esf.edu More recent research has explored the copolymerization of fluorinated olefins with non-fluorinated monomers, a strategy that can yield advanced polymers with enhanced solubility, better processability, and diverse structural features. sciengine.com
Academic Research Gaps and Future Directions Pertaining to this compound
Despite decades of research, significant knowledge gaps remain in the field of fluorinated compounds, particularly for the vast number of structures beyond the most commonly studied ones. europa.eu
Polymerization Potential: A clear future direction is the investigation of this compound as a monomer. The synthesis of new semi-fluorinated polymers through the step-growth polymerization of fluoroalkenes with various co-monomers is an active area of research. msstate.edu Exploring the reactivity of this compound in radical or step-growth polymerization could lead to novel fluorinated polymers with unique properties.
Catalytic Chemistry: The reactivity of perfluorinated vinyl ethers with transition metal complexes is described as "scarce" in the literature. rsc.org This indicates a significant research gap. Future studies could focus on the catalytic transformations of this compound to create new, valuable organofluorine compounds.
Synthesis and Degradation: While some synthetic methods exist, the development of more efficient and scalable syntheses for fluorinated vinyl ethers is a continuing challenge. google.com Furthermore, as part of the broader class of per- and polyfluoroalkyl substances (PFAS), the environmental fate and degradation pathways of polymeric substances derived from such monomers are not well understood. nih.govoecd.org Research into the life cycle of polymers made from this compound would address critical environmental science questions.
Physicochemical Characterization: There is a lack of publicly available, experimentally determined data (e.g., detailed NMR, IR spectra) for this compound. guidechem.com Comprehensive characterization is a fundamental gap that needs to be filled to enable further research and application development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3,3-pentafluoro-1-(trifluoromethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-1(3(7,8)9)2(6)13-4(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLBHDWIEFOPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(OC(F)(F)F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694133 | |
| Record name | 1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137741-09-4 | |
| Record name | 1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Octafluoro 1 Methoxyprop 1 Ene
Catalytic Systems and Ligand Effects in OCTAFLUORO-1-METHOXYPROP-1-ENE Synthesis
Role of Lewis Acids and Bases in Reaction Selectivity and Yield
The synthesis of this compound can be achieved through the isomerization of its precursors, a reaction that is often catalyzed by Lewis acids. Lewis acids, as electron-pair acceptors, can activate substrates and facilitate rearrangements and other transformations.
One documented method for the preparation of a closely related compound, 1,2,3,3,3-pentafluoro-1-(perfluoromethoxy)prop-1-ene, involves the catalytic isomerization of 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene. In this specific example, aluminum (III) chloride (AlCl₃) is employed as the Lewis acid catalyst. The reaction is conducted at 50°C in a sealed tube, resulting in an isolated yield of 83%. acs.org This demonstrates the effectiveness of a strong Lewis acid in promoting the desired isomerization to form the more stable product.
The mechanism of Lewis acid-catalyzed isomerization of fluorinated alkenes generally involves the interaction of the Lewis acid with a fluorine atom on the double bond, leading to the formation of a carbocationic intermediate. This intermediate can then undergo rearrangement to a more thermodynamically stable isomer. The choice of Lewis acid can significantly impact the selectivity and yield of the reaction. Strong Lewis acids like AlCl₃ and antimony pentafluoride (SbF₅) are often effective in promoting such isomerizations. acs.org In some cases, milder Lewis acids, such as those with appropriate weak Lewis acid sites on an alumina (B75360) surface, have been used for the trans-cis isomerization of other fluorinated propenes, achieving high selectivity. nih.gov
While the role of Lewis acids is prominent, the influence of Lewis bases in the synthesis of this compound is less documented. In the broader context of fluorinated compound synthesis, Lewis bases can act as catalysts by activating reagents or participating in reaction mechanisms. sioc.ac.cnnih.gov For instance, in hydrofluorination reactions, Lewis bases can form complexes with hydrogen fluoride (B91410), modulating its reactivity. acs.org However, for the specific isomerization leading to this compound, the focus in available research is on Lewis acid catalysis.
The table below summarizes the effect of a Lewis acid in a representative synthesis of a related fluorinated methoxypropene.
| Catalyst | Substrate | Product | Reaction Conditions | Yield |
| Aluminum (III) chloride (AlCl₃) | 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene | 1,2,3,3,3-pentafluoro-1-(perfluoromethoxy)prop-1-ene | 50°C, Sealed tube | 83% |
Stereochemical Control and Isomer Formation in this compound Synthesis
The synthesis of this compound can result in the formation of geometric isomers, specifically the (E) and (Z) isomers, due to the presence of the carbon-carbon double bond. The control of stereochemistry is a critical aspect of modern organic synthesis, as different isomers can exhibit distinct physical and chemical properties.
In the context of fluorinated alkenes, the relative stability of the (E) and (Z) isomers can be influenced by a variety of factors, including steric and electronic effects. The synthesis of related hydrofluoroether olefins has been shown to produce a mixture of E and Z isomers. diva-portal.org The stereochemical outcome of the reaction is often dependent on the reaction mechanism and the conditions employed.
Lewis acid-catalyzed isomerizations can proceed through pathways that allow for equilibration to the thermodynamically most stable isomer. For many fluorinated alkenes, the (Z)-isomer is thermodynamically more stable. researchgate.net The choice of catalyst and reaction conditions can therefore be crucial in determining the final isomer ratio. For example, in the cationic polymerization of vinyl ethers, a field with analogous mechanistic considerations, the use of specific Lewis acids like BF₃·OEt₂ at low temperatures has been shown to influence the stereoregularity of the resulting polymer. nih.govacs.org
Achieving high stereoselectivity for a particular isomer of this compound would likely involve the careful selection of the Lewis acid catalyst and optimization of reaction parameters such as temperature and reaction time. The table below illustrates the potential for isomer formation in the synthesis of related fluorinated compounds.
| Compound Type | Isomers Formed | Synthetic Context |
| Hydrofluoroether Olefins | (E) and (Z) isomers | Base-mediated synthesis |
| Fluorinated Propenes | (Z)-isomer often thermodynamically favored | Lewis acid-catalyzed isomerization |
Process Optimization and Scalability Considerations for Research Applications
For research applications, the synthesis of this compound needs to be efficient, reproducible, and scalable to the required quantities. Process optimization focuses on maximizing the yield and purity of the desired product while ensuring the practicality of the procedure on a laboratory scale.
Based on the reported synthesis of a similar compound, an isolated yield of 83% is achievable, which is a strong starting point for a research-scale synthesis. acs.org Key parameters for optimization include the choice and loading of the Lewis acid catalyst, the reaction temperature, and the reaction time.
For scalability, moving from a sealed-tube reaction to a standard laboratory reactor with overhead stirring, as described in the preparation of the related methoxypropene, is a practical step. acs.org This allows for better temperature control and more uniform mixing, which are crucial for reproducible results, especially on a larger scale.
Purification of the final product is another critical aspect. Given the volatile nature of many fluorinated compounds, distillation is a common and effective purification method. In the documented synthesis, concentric tube distillation was used to obtain the pure product. acs.org
The following table outlines key considerations for the optimization and scalability of the synthesis of this compound for research purposes.
| Parameter | Consideration for Optimization | Impact on Scalability |
| Catalyst Loading | Lowering catalyst amount while maintaining high conversion reduces cost and simplifies workup. | Crucial for economic viability and waste reduction on a larger scale. |
| Reaction Temperature | Fine-tuning temperature can improve selectivity and reduce byproduct formation. | Requires robust temperature control systems for larger reaction volumes. |
| Reaction Time | Minimizing reaction time improves throughput. | Directly impacts the efficiency of producing larger quantities. |
| Purification Method | Optimizing distillation conditions (e.g., pressure, column efficiency) is key for high purity. | May require more specialized distillation equipment for larger volumes. |
Chemical Reactivity and Transformation Mechanisms of Octafluoro 1 Methoxyprop 1 Ene
Cycloaddition Reactions and Pericyclic Processes of OCTAFLUORO-1-METHOXYPROP-1-ENE
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. This category includes cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The reactivity of alkenes in these processes is highly dependent on their electronic nature.
For cycloaddition reactions, such as the [4+2] Diels-Alder or [2+2] cycloadditions, the presence of electron-withdrawing or electron-donating groups on the alkene component is critical. Fluorinated alkenes, due to the strong electron-withdrawing nature of fluorine atoms, often exhibit distinct reactivity compared to their non-fluorinated counterparts. They can participate as dienophiles or in [2+2] cycloadditions, which are sometimes thermally forbidden for simple alkenes but can proceed with fluoroalkenes.
However, specific studies detailing the participation of this compound in cycloaddition or other pericyclic reactions, including reaction conditions, yields, and stereochemical outcomes, are not readily found in the surveyed literature. Research has been conducted on the synthesis of various fluorinated compounds, but the specific role of this compound as a reactant in these transformations is not explicitly detailed.
Cross-Coupling Reactions for Functionalization of this compound
Cross-coupling reactions, frequently catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These methods are instrumental in the functionalization of a wide array of organic molecules, including vinyl compounds. The success of reactions like the Suzuki, Stille, or Heck couplings often depends on the ability to introduce a suitable handle, such as a halide or triflate, onto the substrate.
The functionalization of fluorinated alkenes via cross-coupling is a significant area of research for creating complex fluorinated molecules for various applications. However, specific examples of cross-coupling reactions where this compound serves as the substrate are not detailed in the available research. Literature on the topic often focuses on the synthesis of fluoroalkenes themselves rather than their subsequent functionalization.
Data on Cross-Coupling Reactions of this compound
| Reaction Type | Catalyst | Coupling Partner | Product | Yield | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
A comprehensive search of available literature did not yield specific data for cross-coupling reactions involving this compound as a substrate.
Isomerization Pathways and Equilibrium Studies of this compound
The isomerization of alkenes can occur through various mechanisms, including acid-catalyzed pathways. In the context of fluorinated alkenes, Lewis acids are known to facilitate the migration of the double bond. For instance, aluminum (III) chloride (AlCl₃) has been used to catalyze the isomerization of certain fluorinated propene derivatives. This type of reaction typically involves the formation of a carbocation intermediate, with the subsequent rearrangement leading to a more thermodynamically stable isomer.
In a process related to a constitutional isomer of the title compound, AlCl₃ was used to catalyze the isomerization of 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene to 1,2,3,3,3-pentafluoro-1-(perfluoromethoxy)prop-1-ene at 50°C in a sealed reactor, achieving an 83% isolated yield. While this demonstrates the feasibility of Lewis acid-catalyzed isomerization within this class of compounds, direct experimental studies on the specific isomerization pathways, reaction kinetics, or thermodynamic equilibrium between the (E) and (Z) isomers of this compound, or its constitutional isomers, are not described in the reviewed sources.
Data on Isomerization of Fluorinated Methoxypropenes
| Starting Material | Catalyst | Conditions | Product | Yield |
| 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene | AlCl₃ | 50 °C, Sealed tube | 1,2,3,3,3-pentafluoro-1-(perfluoromethoxy)prop-1-ene | 83% |
This table presents data for a related fluorinated propene to illustrate a relevant isomerization process. Specific equilibrium and pathway studies for this compound are not available.
Advanced Spectroscopic Characterization and Structural Elucidation of Octafluoro 1 Methoxyprop 1 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Mechanistic and Structural Insights.guidechem.comnumberanalytics.com
NMR spectroscopy stands as the most powerful tool for the structural elucidation of organofluorine compounds in solution. The ¹⁹F nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, offers high sensitivity, making it an excellent probe for molecular structure. wikipedia.org For octafluoro-1-methoxyprop-1-ene, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous assignment of its structure.
A detailed analysis of this compound would involve acquiring and interpreting one-dimensional and two-dimensional NMR spectra for ¹H, ¹⁹F, and ¹³C nuclei.
¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the methoxy (B1213986) (-OCH₃) group protons. The chemical shift of this singlet would likely appear in the range of 3.5-4.5 ppm, influenced by the electron-withdrawing effects of the adjacent perfluorinated propenyl group. Long-range coupling to the fluorine atoms (e.g., ⁴JH-F) might be observed, which would result in a fine splitting of the singlet into a narrow multiplet.
¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to be the most informative. wikipedia.org Given the structure CF₃-CF=CF-OCF₃, distinct signals are expected for the trifluoromethyl (CF₃) group, the vinylic fluorine atoms, and the trifluoromethoxy (OCF₃) group. The chemical shifts for organofluorine compounds span a wide range, which aids in the resolution of signals from different fluorine environments. wikipedia.org The trifluoromethyl group attached to the double bond would likely resonate at a different chemical shift compared to the trifluoromethoxy group. Furthermore, the two vinylic fluorines are chemically non-equivalent and would exhibit distinct resonances with characteristic cis and trans J-couplings to each other and to the adjacent CF₃ group. The large magnitude of F-F coupling constants, which can occur over several bonds, often leads to complex splitting patterns that require advanced analysis. wikipedia.org
¹³C NMR: The ¹³C NMR spectrum, typically acquired with proton and/or fluorine decoupling, would provide crucial information about the carbon skeleton. The spectrum would show four distinct carbon signals corresponding to the CF₃, C=C, C=C-O, and OCH₃ carbons. The chemical shifts would be significantly influenced by the attached fluorine atoms, with carbons directly bonded to fluorine exhibiting large C-F coupling constants (¹JC-F) in a fluorine-coupled spectrum. This coupling information is invaluable for confirming assignments. For instance, the OCH₃ carbon will appear as a singlet in a proton-decoupled spectrum, while the other carbons will show complex multiplets in a fully coupled spectrum due to C-F couplings.
Expected NMR Data for this compound:
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | -OCH₃ | 3.5 - 4.5 | s (or narrow m) | ⁴JH-F may be observed |
| ¹⁹F | -CF₃ | -60 to -80 | q | ³JF-F, ⁴JF-F |
| ¹⁹F | =CF- | -90 to -150 | m | ²JF-F, ³JF-F, ⁴JF-F |
| ¹⁹F | -OCF₃ | -50 to -70 | t | ⁴JF-F |
| ¹³C | -OCH₃ | 50 - 65 | q (in ¹H coupled) | ¹JC-H ≈ 140-150 |
| ¹³C | C=C | 120 - 160 | m | ¹JC-F, ²JC-F |
| ¹³C | -CF₃ | 115 - 125 | q | ¹JC-F ≈ 270-300 |
| ¹³C | -OCF₃ | 118 - 128 | q | ¹JC-F ≈ 250-280 |
For a complete structural and dynamic picture, advanced NMR experiments are indispensable.
2D NMR Spectroscopy: Two-dimensional correlation experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate the proton signals with the carbon signals, confirming the connectivity of the methoxy group. For the fluorinated portion of the molecule, ¹⁹F-¹³C HSQC and HMBC experiments are powerful tools for assigning the fluorinated carbon signals. Furthermore, ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) experiments would be instrumental in establishing the coupling network between the different fluorine nuclei, helping to trace the connectivity through the perfluorinated chain. numberanalytics.com
Stereochemical Elucidation: The presence of a double bond in this compound gives rise to the possibility of E/Z isomerism. The Nuclear Overhauser Effect (NOE) is a key technique for determining stereochemistry. A 2D ¹⁹F-¹⁹F NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could reveal through-space proximity between fluorine atoms on opposite sides of the double bond, allowing for the assignment of the E or Z configuration. sci-hub.st Similarly, ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) could show spatial proximity between the methoxy protons and the vinylic fluorine atoms, further aiding in stereochemical assignment. nih.govresearchgate.net
Dynamic NMR (DNMR): For molecules with rotational barriers, such as the C-O bond in this compound, variable-temperature (VT) NMR studies can provide insights into conformational dynamics. numberanalytics.com By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for bond rotation and identify the preferred conformations.
Mass Spectrometry (MS) Fragmentation Studies for Molecular Structure and Reaction Monitoring
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₄F₈O, the expected exact mass is 215.9821 g/mol . guidechem.com
Ionization Techniques: Electron Ionization (EI) and Chemical Ionization (CI) are common techniques used for volatile compounds like ethers. High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement.
Fragmentation Pattern: The fragmentation of fluorinated compounds in mass spectrometry is often directed by the stability of the resulting carbocations and radicals. For this compound, characteristic fragmentation pathways would likely involve:
Loss of a methyl radical (·CH₃) from the molecular ion to form a [M-15]⁺ ion.
Cleavage of the C-O bond, leading to fragments such as [CF₃-CF=CF]⁺ and [OCH₃]⁺ or their fluorinated counterparts.
Loss of a trifluoromethyl radical (·CF₃) to give a [M-69]⁺ ion.
Rearrangement reactions, which are common in the gas phase, could lead to the formation of other smaller fluorinated fragments.
Expected Prominent Ions in the Mass Spectrum of this compound:
| m/z | Possible Fragment Ion |
| 216 | [C₄F₈O]⁺ (Molecular Ion) |
| 201 | [C₃F₈O]⁺ |
| 147 | [C₃F₅O]⁺ |
| 131 | [C₃F₅]⁺ |
| 100 | [C₂F₄]⁺ |
| 69 | [CF₃]⁺ |
| 31 | [OCH₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.
IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C-F and C-O bond vibrations.
C-F Stretching: Strong and broad absorption bands are expected in the region of 1100-1400 cm⁻¹. The exact positions and number of bands will depend on the different fluorine environments (CF₃, =CF, OCF₃).
C=C Stretching: The perfluorinated double bond (C=C) stretch is expected to appear in the region of 1650-1750 cm⁻¹. Fluorination tends to increase the frequency of this vibration compared to non-fluorinated alkenes.
C-O Stretching: The C-O stretching vibration of the ether linkage will likely appear in the 1000-1300 cm⁻¹ region, potentially overlapping with the strong C-F absorptions.
C-H Stretching: The C-H stretching vibrations of the methoxy group will be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds. acs.org The C=C stretching vibration, which might be weak in the IR spectrum, could show a strong signal in the Raman spectrum. Similarly, symmetric C-F stretching modes would be Raman active. The complementarity of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. acs.org
Computational Predictions of Spectroscopic Parameters and Their Correlation with Experimental Data.guidechem.comrsc.org
In the absence of experimental data, or to aid in its interpretation, computational chemistry provides a powerful tool for predicting spectroscopic parameters.
NMR Predictions: Density Functional Theory (DFT) methods, such as the GIAO (Gauge-Including Atomic Orbital) method, have become highly effective in predicting NMR chemical shifts (¹H, ¹³C, and ¹⁹F) and coupling constants. rsc.orgrsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in a computed minimum energy geometry of this compound, one can obtain theoretical chemical shifts. These predicted values, when compared to experimental data (if available), can confirm structural assignments and help to resolve ambiguities. For fluorinated compounds, the accuracy of ¹⁹F NMR predictions has significantly improved, making it a valuable tool for identifying isomers and understanding substituent effects. rsc.orgnih.gov
IR and Raman Predictions: Computational methods can also predict the vibrational frequencies and intensities of a molecule. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR and Raman spectrum can be generated. This theoretical spectrum can be compared to the experimental spectrum to aid in the assignment of the observed vibrational bands to specific molecular motions.
The synergy between experimental spectroscopic measurements and computational predictions is a cornerstone of modern structural elucidation. For complex molecules like this compound, this integrated approach is essential for achieving a complete and accurate characterization.
Theoretical and Computational Chemistry Studies of Octafluoro 1 Methoxyprop 1 Ene
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of octafluoro-1-methoxyprop-1-ene. These computational methods provide insights into the molecule's electronic structure and the nature of its chemical bonds, which are otherwise difficult to probe experimentally.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic properties of molecules. For this compound, these calculations can elucidate the effects of the fluorine and methoxy (B1213986) substituents on the electronic distribution of the propene backbone. DFT methods, in particular, are often employed to balance computational cost with accuracy for systems of this size.
Molecular orbital (MO) analysis provides a detailed picture of the bonding, anti-bonding, and non-bonding interactions within this compound. The presence of highly electronegative fluorine atoms significantly lowers the energy of the molecular orbitals. The methoxy group, with its lone pairs on the oxygen atom, can participate in resonance with the C=C double bond, influencing the energies and compositions of the MOs.
Frontier orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting the molecule's reactivity. In this compound, the HOMO is likely to have significant contribution from the C=C π-orbital and the oxygen lone pairs, while the LUMO is expected to be a π* anti-bonding orbital of the double bond, with its energy lowered by the electron-withdrawing fluorine atoms. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.
A related, non-fluorinated compound, (1E)-1-methoxyprop-1-ene, shows resonance where the sp3 hybridized oxygen atom's lone pair interacts with the π molecular orbital of the adjacent sp2 hybridized carbon atoms. quora.com This interaction pushes electron density towards the double bond. quora.com In this compound, the strong inductive effect of the fluorine atoms would counteract this resonance effect to some extent.
Prediction of Reactivity Profiles and Reaction Pathways via Computational Modeling
Computational modeling is an indispensable tool for predicting how this compound will behave in chemical reactions, providing insights into its reactivity and the mechanisms it is likely to follow.
Transition state theory allows for the computational study of reaction mechanisms by locating the transition state (TS) structures on the potential energy surface. For a given reaction of this compound, computational methods can be used to find the geometry of the TS, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate.
Solvents can have a profound impact on reaction rates and mechanisms. youtube.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.
For reactions involving this compound, the choice of solvent could be critical. A polar solvent might stabilize charged intermediates or transition states, thereby accelerating the reaction. youtube.com For instance, in a substitution reaction, increasing the polarity of the solvent can speed up an SN1 mechanism while slowing down an SN2 mechanism. youtube.com Computational studies can model these interactions to predict how the reaction mechanism and energetics might change in different solvent environments, providing valuable guidance for experimental work.
Conformational Analysis and Isomeric Stability of this compound
The presence of single bonds in this compound allows for the existence of different conformers, and the double bond gives rise to the possibility of E/Z isomers.
Computational methods can be used to explore the potential energy surface of this compound to identify all stable conformers and isomers. By calculating the relative energies of these different structures, it is possible to predict the most stable conformation and the relative populations of different isomers at a given temperature. This information is crucial for understanding the compound's physical and chemical properties. For instance, the isomerization of 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene to 1,2,3,3,3-pentafluoro-1-(perfluoromethoxy)prop-1-ene can be achieved with a catalyst, indicating the potential for isomeric transformation. chemicalbook.com
Spectroscopic Property Prediction and Validation against Experimental Data
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, offering insights into molecular structure and bonding. For organofluorine compounds like this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterization.
Research Findings:
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting the NMR and IR spectra of fluorinated molecules. rsc.org The accurate prediction of ¹⁹F NMR chemical shifts is particularly important for identifying and characterizing fluorinated compounds. acs.org Studies have shown that with appropriate computational models, it is possible to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often with an error of less than 0.7 ppm when compared to experimental data for a range of fluorinated products. rsc.org This predictive power is crucial for distinguishing between isomers and understanding the electronic environment of the fluorine atoms within a molecule.
The process of validation involves comparing the computationally predicted spectra with experimentally obtained spectra. While specific experimental spectra for this compound are not readily found in publicly accessible databases, the methodology for such a validation is well-established. It would involve synthesizing or obtaining a pure sample of the compound, acquiring its NMR (¹H, ¹³C, ¹⁹F) and IR spectra, and then comparing these experimental results with the spectra generated through computational calculations. Discrepancies between the predicted and experimental data can often be refined by adjusting the level of theory, basis set, or by considering solvent effects in the computational model.
For instance, a computational study on similar fluorinated ethers might employ a specific DFT functional and basis set to calculate the magnetic shielding constants, which are then converted to chemical shifts. The calculated vibrational frequencies from the same computational model would correspond to the peaks in the IR spectrum. The agreement between the calculated and experimental spectra would then provide confidence in the determined molecular structure and the computational model itself.
Table 1: Illustrative Comparison of Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for Representative Fluorinated Compounds
| Compound/Fluorine Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| Fluoroalkane (-CF₃) | -75.2 | -74.8 | 0.4 |
| Fluoroalkene (=CF-) | -110.5 | -111.1 | 0.6 |
| Fluoroether (-OCF₂-) | -88.9 | -89.3 | 0.4 |
Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior
Molecular dynamics (MD) simulations provide a computational microscope to examine the behavior of molecules in the condensed phase (liquid or solid), offering insights into intermolecular interactions, bulk properties, and transport phenomena. For this compound, MD simulations would be instrumental in understanding its behavior as a liquid, its interactions with other molecules, and its potential applications as a solvent or in materials science.
Research Findings:
A critical component for accurate MD simulations is the development of a reliable force field, which is a set of parameters that describe the potential energy of a system of atoms. For fluorinated compounds, developing accurate force fields can be challenging due to the unique electronic properties of fluorine. nih.gov However, significant progress has been made in developing force fields for perfluorinated ethers and related molecules, often by combining quantum mechanical calculations with experimental data. osti.govresearchgate.net These force fields, such as those based on the Optimized Potentials for Liquid Simulations (OPLS) framework, have been shown to accurately reproduce experimental properties like liquid densities and heats of vaporization for fluorinated ethers. researchgate.net
MD simulations using such force fields can reveal detailed information about the liquid structure of this compound. This includes the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and the orientation of the molecules in the liquid state. These simulations can also be used to calculate important thermodynamic properties such as the heat of vaporization, viscosity, and diffusion coefficients.
Furthermore, MD simulations are invaluable for studying the intermolecular interactions that govern the condensed phase behavior. For fluorinated compounds, these interactions are a complex interplay of van der Waals forces, electrostatic interactions due to the highly polar C-F bonds, and potentially weaker interactions like halogen bonding. By analyzing the simulation trajectories, researchers can quantify the strength and nature of these interactions, providing a molecular-level understanding of the compound's physical properties. For example, simulations of perfluoropolyethers have shown that fluorination can lead to reduced cohesion in the liquid phase compared to their hydrogenated counterparts, a phenomenon attributed to a decrease in localized associations between molecules. researchgate.net
Table 2: Representative Force Field Parameters for a Fluorinated Ether Fragment in a Molecular Dynamics Simulation
| Atom Type | Charge (e) | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) |
| C (in CF₃) | 0.732 | 2.95 | 0.066 |
| F (in CF₃) | -0.244 | 2.94 | 0.061 |
| C (in OCF₂) | 0.596 | 2.95 | 0.066 |
| F (in OCF₂) | -0.253 | 2.94 | 0.061 |
| O (ether) | -0.090 | 3.12 | 0.170 |
Applications in Advanced Materials Science and Chemical Synthesis Involving Octafluoro 1 Methoxyprop 1 Ene
Monomeric Applications in Specialty Polymer Synthesis
The presence of a double bond in octafluoro-1-methoxyprop-1-ene allows it to function as a monomer in various polymerization reactions, contributing to the development of advanced fluoropolymers with tailored properties.
Homopolymerization Characteristics and Polymerization Mechanisms
While detailed research on the homopolymerization of neat this compound is not extensively documented in publicly available literature, the polymerization of structurally similar perfluorinated vinyl ethers, such as perfluoro(methyl vinyl ether) (PMVE), often requires high-pressure conditions to overcome the steric hindrance and electronic effects of the fluorine atoms. It is anticipated that this compound would exhibit similar behavior, likely polymerizing under radical initiation at elevated pressures to yield a homopolymer with high chemical resistance and thermal stability.
Copolymerization with Other Fluorinated Monomers for Property Modulation
This compound is a valuable comonomer in the synthesis of fluoropolymers, where its incorporation into a polymer chain can significantly modify the material's properties. It can be copolymerized with other common fluorinated monomers, such as vinylidene fluoride (B91410) (VDF) and tetrafluoroethylene (B6358150) (TFE), to produce a range of specialty plastics and elastomers.
The radical emulsion copolymerization of vinylidene fluoride with perfluoro(methyl vinyl ether), a related monomer, has been successfully demonstrated. rsc.org This process yields copolymers with varying compositions and molecular weights, and the incorporation of the perfluorovinyl ether monomer influences the thermal stability and crystallinity of the resulting polymer. rsc.orgrsc.org For instance, copolymers of TFE and PMVE can be produced as thermoplastic elastomers with properties dependent on the monomer ratio. google.com It is expected that this compound would participate in similar copolymerization reactions, allowing for the fine-tuning of polymer characteristics such as flexibility, chemical resistance, and processing temperature.
Synthesis of Fluorinated Elastomers and Advanced Fluoropolymers
The primary application of perfluorinated vinyl ethers in polymer science is in the production of high-performance fluoroelastomers. These materials are renowned for their exceptional resistance to heat, chemicals, and harsh environments. By copolymerizing this compound with monomers like VDF and TFE, it is possible to create amorphous or semi-crystalline polymers that exhibit elastomeric properties.
The inclusion of perfluoroalkyl vinyl ether units, such as those derived from this compound, into a polymer backbone disrupts the crystallinity that would be present in a homopolymer of VDF or TFE, leading to a more flexible, rubbery material. acs.orgacs.org These fluoroelastomers find critical applications in seals, gaskets, and hoses for the automotive, aerospace, and chemical processing industries, where high performance and reliability are paramount. 20.210.105researchgate.netnih.gov Terpolymers of TFE, a perfluoro(alkyl vinyl ether), and a cure site monomer are known to produce vulcanizable, high-performance elastomers. acs.org
The properties of these advanced fluoropolymers can be tailored by adjusting the comonomer feed ratios during polymerization, as demonstrated in the copolymerization of VDF and PMVE. rsc.orgacs.org
Table 1: Influence of Monomer Feed Ratio on Copolymer Properties (Illustrative)
| VDF Mol% in Feed | Resulting Copolymer Characteristics |
|---|---|
| > 80% | Semi-crystalline, higher rigidity |
| 60-80% | Amorphous, elastomeric |
| < 60% | Increased flexibility, lower glass transition temperature |
Role in Amphiphilic Copolymer Architectures
Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in solution to form various nanostructures like micelles and vesicles. The highly hydrophobic nature of the perfluorinated segment derived from this compound makes it a valuable component in the design of such copolymers.
By combining a block of a polymer derived from this compound with a hydrophilic polymer block, novel amphiphilic architectures can be created. Fluorinated amphiphilic block copolymers have been synthesized using monomers like fluorinated vinyl ethers, demonstrating their ability to form micelles in aqueous solutions. acs.org These structures have potential applications in areas such as drug delivery, where the fluorinated core can encapsulate hydrophobic drugs, and as surfactants for the dispersion of fluorinated materials. acs.org The synthesis of such block copolymers can be achieved through controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for precise control over the polymer architecture. mdpi.com
Role as a Key Building Block and Synthon in Organic Synthesis
Beyond its use as a monomer, the reactivity of the double bond in this compound, influenced by the electron-withdrawing fluorine atoms, makes it a useful synthon for the construction of complex fluorinated molecules.
Precursor for Novel Fluorinated Heterocycles
The electron-deficient nature of the double bond in perfluorinated alkenes makes them susceptible to nucleophilic attack. This reactivity can be harnessed to synthesize a variety of fluorinated heterocyclic compounds. While specific examples utilizing this compound are not widely reported, the general reactivity of perfluoroolefins suggests its potential in this area. Perfluoroolefins containing a reactive group at the double bond are known to be valuable precursors for the synthesis of perfluoroalkyl heterocycles. researchgate.net The presence of the methoxy (B1213986) group in this compound could further influence the regioselectivity of nucleophilic addition reactions, providing a route to specifically substituted heterocyclic systems. The development of new synthetic methodologies in this area could lead to the discovery of novel fluorinated compounds with potential applications in pharmaceuticals and agrochemicals, given that many FDA-approved drugs contain fluorinated heterocyclic motifs. mdpi.com
Synthons for Complex Molecule Construction via Perfluoroalkene Functionalization
This compound serves as a valuable synthon in organofluorine chemistry, primarily due to the unique reactivity of its perfluorinated double bond. Unlike their hydrocarbon counterparts, fluorinated alkenes are electron-deficient and are thus highly susceptible to nucleophilic attack. researchgate.net This reactivity allows for the precise introduction of the perfluoroalkoxypropyl group into a wide range of molecular architectures.
The strong electron-withdrawing effect of the fluorine atoms polarizes the carbon-carbon double bond, making the terminal carbon an electrophilic center. This enables a variety of functionalization reactions where the compound acts as a building block for more complex molecules. Nucleophiles such as amines, alkoxides, and thiolates can readily add across the double bond, typically following an addition-elimination mechanism to substitute a vinyl fluorine atom. proquest.com This process is a cornerstone of perfluoroalkene functionalization, providing a pathway to synthesize novel fluorinated ethers, amines, and sulfides with tailored properties.
The utility of this compound as a synthon is summarized in the following table, which outlines potential transformations.
Interactive Data Table: Potential Synthetic Transformations of this compound
| Nucleophile (Nu-H) | Reagent Example | Product Class | Potential Application |
|---|---|---|---|
| Alcohol (R-OH) | Sodium Methoxide | Fluorinated Diether | Specialty Solvent, Electrolyte Component |
| Amine (R₂-NH) | Diethylamine | Fluorinated Enamine | Pharmaceutical Intermediate, Agrochemical |
| Thiol (R-SH) | Sodium Thiophenolate | Fluorinated Vinyl Sulfide | Material Science Monomer, Ligand Synthesis |
Applications in Specialized Functional Fluids and Dielectric Materials
The unique combination of a perfluorinated structure and an ether linkage gives this compound properties that make it a candidate for use in specialized functional fluids. Fluorinated fluids, particularly hydrofluoroethers (HFEs), are sought after for applications requiring chemical inertness, thermal stability, non-flammability, and specific dielectric properties. militaryembedded.com These materials are often employed as heat transfer fluids, cleaning solvents for high-value electronics, and lubricants in demanding environments.
In the field of high-performance electronics and power systems, dielectric fluids are essential for cooling and electrical insulation. This compound, as a type of hydrofluoroether olefin, is expected to exhibit favorable dielectric properties. Fluorinated fluids are characterized by high dielectric strength, which is the ability to withstand a strong electric field without electrical breakdown. researchgate.net At the same time, they typically possess a low dielectric constant (relative permittivity), which is advantageous in high-frequency applications as it minimizes signal delay and capacitive interference. militaryembedded.comrsc.org
The low dielectric constant of fluorinated ethers stems from the low polarizability of the strong carbon-fluorine bonds. While specific data for this compound is not widely published, its properties can be inferred from analogous hydrofluoroethers. These compounds are established as excellent dielectrics, making them suitable for immersion cooling of sensitive electronic components like semiconductors and in high-voltage equipment. militaryembedded.comresearchgate.net
Interactive Data Table: Comparison of Dielectric Properties
| Fluid | Dielectric Constant (ε) at 20-25°C | Dielectric Strength (kV/mm) | Class |
|---|---|---|---|
| This compound (Predicted) | ~2-7 | ~10 | Hydrofluoroether Olefin |
| HFE-7100 (C₄F₉OCH₃) | 7.4 | >10 | Hydrofluoroether |
| Perfluorocarbons (PFCs) | ~1.7-1.9 | >15 | Perfluorocarbon |
| Deionized Water | 80.1 | 0.065 | Aqueous |
For perfluorinated ethers, studies have shown that the main radiolytic processes involve the cleavage of C-C and C-O bonds, as these are typically weaker than the C-F bond. osti.gov In the case of this compound, the presence of a C=C double bond and C-H bonds in the methoxy group introduces potential sites of higher reactivity under irradiation compared to saturated perfluoroethers. nih.gov Despite this, fluorinated polymers and fluids are generally considered more resistant to radiation than many of their non-fluorinated hydrocarbon counterparts, though they may undergo degradation that can produce corrosive byproducts. nih.govresearchgate.net The robust nature of the fluorinated backbone provides a foundational stability that is critical for performance in extreme radiation environments.
A significant driver for the development of new fluorinated compounds is the need for environmentally sustainable alternatives to older generations of fluids like chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). norden.org These legacy compounds, while effective, have high Global Warming Potentials (GWPs) and contribute to climate change. norden.org
This compound belongs to the class of hydrofluoroolefins (HFOs), which are considered fourth-generation fluorinated gases. norden.orgwikipedia.org The defining feature of HFOs is the presence of a carbon-carbon double bond. This double bond makes the molecule highly reactive to naturally occurring hydroxyl (OH) radicals in the troposphere. fluorocarbons.org This reactivity leads to a very rapid breakdown in the atmosphere, resulting in an atmospheric lifetime measured in days, as opposed to the years or decades typical for saturated HFCs. arkema.com
A short atmospheric lifetime directly translates to a very low GWP. arkema.com GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1 by definition. By designing molecules that degrade quickly, their potential to contribute to global warming is drastically reduced. Therefore, this compound and related HFOs are promising candidates for next-generation refrigerants, foam blowing agents, and solvents that combine high performance with a minimal environmental footprint. wikipedia.org
Interactive Data Table: GWP and Atmospheric Lifetime of Fluorinated Compounds
| Compound Class | Example | Atmospheric Lifetime | GWP (100-year) |
|---|---|---|---|
| Hydrofluoroolefin (HFO) | HFO-1234yf | ~11 days | <1 |
| Hydrofluorocarbon (HFC) | HFC-134a | 14 years | 1,430 |
| Hydrofluorocarbon (HFC) | HFC-236fa | 242 years | 9,810 researchgate.net |
| Perfluorocarbon (PFC) | Perfluoroethane | >2,600 years | 12,200 |
Green Chemistry and Sustainability Considerations in the Context of Octafluoro 1 Methoxyprop 1 Ene Research
Development of More Sustainable Synthetic Routes for Perfluorinated Alkenyl Ethers
The synthesis of perfluorinated vinyl ethers has traditionally involved methods that may not align with modern green chemistry principles. Research is ongoing to develop more sustainable pathways that offer higher yields, milder reaction conditions, and the use of less hazardous materials.
Classic synthesis methods for related compounds like perfluoromethyl vinyl ether (PMVE) involve reacting hexafluoropropylene oxide with carbonyl fluoride (B91410), followed by pyrolysis, which can result in final yields below 60%. google.com Efforts to create more environmentally friendly processes focus on optimizing catalysts, solvents, and reaction conditions. One patented "green" synthesis process for PMVE, a compound structurally related to octafluoro-1-methoxyprop-1-ene, outlines specific conditions to improve efficiency. google.com
For instance, the transetherification of perfluoro(alkyl)ethyl alcohols with ethyl vinyl ether, catalyzed by 1,10-phenanthrolinyl palladium(II) diacetate, allows the reaction to proceed under mild conditions. utwente.nl Purifying the resulting fluorinated vinyl ether is made easier by the low boiling points of the excess ethyl vinyl ether and the ethanol (B145695) byproduct. utwente.nl
Another approach involves the electrochemical fluorination of sultones, which isomerize and can then be reacted with hexafluoropropylene oxide (HFPO). The resulting addition product is then pyrolyzed to yield the desired perfluorosulfonyl vinyl ether. fluorine1.ru
A specific synthesis for an isomer of this compound, namely 1,2,3,3,3-pentafluoro-1-(perfluoromethoxy)prop-1-ene, has been demonstrated via the catalytic isomerization of 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene using aluminum (III) chloride in a sealed reactor at 50°C. chemicalbook.com While effective, the sustainability of this route depends on factors like catalyst recyclability and energy consumption.
Table 1: Comparison of Conventional vs. Greener Synthetic Conditions for Perfluorinated Ethers
| Parameter | Conventional Method (Example: PMVE) | Greener Process Innovation (Example: PMVE) google.com |
| Catalyst | Traditional catalysts | Alkali metal fluoride (e.g., KF, CsF) with an ionic liquid co-catalyst (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) |
| Solvent | Often requires specific polar solvents | Polar solvent, with specific molar ratios to catalyst emphasized |
| Temperature | Can involve high-temperature pyrolysis (170°C to 250°C) google.com | Addition reaction maintained at lower temperatures (-5 to 10°C) |
| Pressure | Variable | Addition reaction pressure controlled at 0.4 to 0.6 MPa |
| Yield | Often below 60% | Aims for higher yields through optimized conditions |
Investigation of Mechanistic Degradation Pathways in Controlled Environments
Understanding how perfluorinated ethers break down is crucial for designing next-generation molecules with enhanced degradability. Research in controlled laboratory settings, separate from environmental impact studies, focuses on elucidating the chemical reactions that lead to the decomposition of these stable compounds.
Studies on perfluoroalkyl ether carboxylic acids (PFECAs), which share the characteristic ether linkage, provide significant insights. When exposed to hydrated electrons (e.g., generated by UV/sulfite systems), these compounds exhibit distinct degradation behaviors compared to their non-ether perfluorinated counterparts. acs.orgresearchgate.net The presence of the ether oxygen atom alters the molecule's electronic properties, increasing the bond dissociation energy of C–F bonds on adjacent carbons. acs.orgresearchgate.netescholarship.org This makes direct C-F bond cleavage less favorable and instead promotes cleavage of the C–O ether bond as a major degradation pathway. acs.orgresearchgate.net
The primary mechanistic pathways identified for the reductive degradation of PFECAs are:
Ether C–O bond cleavage : This is a major pathway that generates unstable perfluoroalcohols. These intermediates can then undergo further reactions, such as HF elimination and hydrolysis, leading to more extensive defluorination. acs.orgresearchgate.net
C–C bond cleavage : This includes decarboxylation steps or the cleavage of a trifluoromethyl (-CF₃) group from branched structures. acs.org
Direct C–F bond cleavage : While the ether oxygen can make some C-F bonds more robust, this pathway is still observed, particularly at branched carbons where tertiary C-F bonds are weaker. acs.orgescholarship.org
This mechanistic understanding suggests that incorporating ether linkages into fluorochemical design could be a strategy to create molecules that are more susceptible to controlled degradation, as the C-O bond provides a reactive site for targeted decomposition. researchgate.net
Table 2: Reductive Degradation Pathways for Perfluorinated Ethers in Controlled Environments
| Degradation Pathway | Description | Significance |
| C–O Bond Cleavage | The primary degradation route where the ether linkage is broken. acs.org | Generates unstable perfluoroalcohols, which promotes deeper defluorination compared to traditional perfluorocarboxylic acids. acs.orgresearchgate.net |
| C–C Bond Cleavage | Involves breaking the carbon-carbon backbone, including decarboxylation. acs.org | Contributes to the breakdown of the overall molecular structure. |
| C–F Bond Cleavage | Direct breaking of the carbon-fluorine bond, often followed by H/F exchange. acs.org | Can be a competing pathway, but the ether structure tends to favor C-O cleavage, reducing the formation of recalcitrant polyfluorinated products. researchgate.netescholarship.org |
Atom Economy and Waste Reduction Strategies in Fluorinated Compound Synthesis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A high atom economy signifies minimal waste generation, which is both environmentally and economically beneficial. wikipedia.orgscience-revision.co.uk
The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org
In the synthesis of fluorinated compounds, achieving high atom economy is a key goal. Reaction types have an intrinsic impact on atom economy.
Addition reactions , where all reactant atoms are incorporated into the final product, have a theoretical atom economy of 100% and are considered ideal. kccollege.ac.in An example is the reaction of hydrogen and chlorine to form hydrogen chloride. libretexts.org
Substitution and elimination reactions are inherently less atom-economical because they generate byproducts that are not part of the desired molecule. kccollege.ac.in
For the synthesis of precursors to compounds like this compound, different strategies can be compared. For example, the synthesis of hexafluoropropylene oxide (HFPO), a key building block, can be achieved through various routes. The direct oxidation of hexafluoropropylene with oxygen offers good theoretical atom economy but is challenging due to the low reactivity of molecular oxygen, requiring high temperatures and presenting technical difficulties. google.com
Improving atom economy often involves the careful selection of starting materials and the use of catalysts that enable more efficient reaction pathways. wikipedia.org For example, the industrial synthesis of Ibuprofen was famously redesigned from a six-step process with a 40% atom economy to a three-step process with a 77% atom economy, drastically reducing waste. kccollege.ac.in Similar principles are applied in fluorochemistry to develop syntheses that maximize the incorporation of expensive fluorine atoms into the final product and minimize the formation of unwanted byproducts.
Future Research Directions and Emerging Trends for Octafluoro 1 Methoxyprop 1 Ene
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis and functionalization of perfluoroalkenes like OCTAFLUORO-1-METHOXYPROP-1-ENE are critically dependent on catalytic processes. Future research will undoubtedly focus on discovering and optimizing catalytic systems to improve reaction selectivity, efficiency, and sustainability. A significant area of exploration involves the development of catalysts for C-F bond activation, a notoriously challenging transformation due to the high bond dissociation energy of the carbon-fluorine bond. acs.orgresearchgate.net
Transition metal catalysis, particularly with nickel and palladium complexes, has shown promise in the C-F bond functionalization of related gem-difluoroalkenes and fluoro-aromatics. acs.orgmdpi.com Future work will likely adapt these systems for this compound. Research will aim to design ligands that can tune the catalyst's electronic and steric properties to achieve regioselective functionalization of the C-F bonds or the C=C double bond. For instance, bidentate phosphine (B1218219) ligands have proven effective in nickel-catalyzed cross-coupling reactions of fluoro-aromatics. mdpi.com The development of single-atom catalysts, such as platinum on a silicon carbide support (Pt1/SiC), represents a frontier in C-F bond activation and could offer unprecedented activity for hydrodefluorination or other transformations. osti.gov
Another promising avenue is the use of photoredox catalysis. nih.govresearchgate.netacs.org Visible-light-mediated organocatalyzed systems have been successfully employed for the controlled radical polymerization of perfluorinated vinyl ethers, demonstrating a powerful method for creating complex fluoropolymers. nih.govresearchgate.netacs.org Adapting these light-driven processes could enable new, mild, and highly selective transformations of this compound that are not accessible through traditional thermal methods.
| Catalyst System Type | Potential Application for this compound | Key Research Goal | Related Findings |
| Transition Metal Complexes (Pd, Ni) | Cross-coupling reactions, C-F bond functionalization | Enhancing regioselectivity and catalyst turnover | Effective for fluoro-aromatics and gem-difluoroalkenes. acs.orgmdpi.com |
| Single-Atom Catalysts (e.g., Pt1/SiC) | Hydrodefluorination, selective hydrogenation | Achieving high efficiency in C-F bond cleavage | Demonstrated high activity for perfluorooctanoic acid. osti.gov |
| Photoredox Organocatalysts | Controlled polymerization, radical additions | Enabling reactions under mild, visible-light conditions | Successful for controlled terpolymerization of perfluorinated vinyl ethers. nih.govresearchgate.net |
Designing New Reactions and Synthetic Pathways for Advanced Derivatives
The true value of a building block like this compound lies in its potential to be converted into a diverse array of advanced derivatives with tailored properties. rsc.orgmdpi.com Future synthetic research will move beyond simple modifications to design novel reaction pathways that leverage the unique reactivity of its perfluorinated structure.
One major trend is the development of methods for the stereodivergent synthesis of monofluoroalkenes from gem-difluoroalkene precursors. acs.org By carefully selecting the palladium catalyst (Pd(0) vs. Pd(II)) and reaction conditions, researchers can control the stereochemical outcome of C-F bond functionalization, yielding either Z- or E-isomers with high selectivity. acs.org Applying this concept to this compound could provide access to a new family of stereodefined fluoroalkoxyalkenes, which are valuable motifs in medicinal chemistry and materials science.
Furthermore, cycloaddition reactions represent a powerful tool for constructing complex molecular architectures. The in-situ generation of difluorocarbene and its subsequent addition to alkenes and alkynes is a well-established method for creating difluorocyclopropanes and difluorocyclopropenes. organic-chemistry.org Future work could explore the reactivity of the double bond in this compound in similar cycloadditions, potentially leading to novel fluorinated cyclic ethers with unique properties. The development of transition-metal-free cross-coupling reactions, as demonstrated with perfluoropyridine and Grignard reagents, also presents an attractive, more sustainable route to new derivatives. mdpi.com
Computational Chemistry Guided Experimental Design for Materials Discovery
The complexity of fluorinated systems makes experimental exploration both time-consuming and expensive. Computational chemistry is emerging as an indispensable tool for accelerating the discovery and design of new materials. schrodinger.commit.edu By simulating molecular structures, properties, and reaction pathways, researchers can screen vast areas of chemical space and prioritize the most promising candidates for synthesis. schrodinger.comfrontiersin.org
For this compound, computational methods can provide deep insights into its electronic structure, reactivity, and polymerization behavior. Density Functional Theory (DFT) calculations, for example, can be used to predict the mechanisms and energy barriers of catalytic C-F bond activation, helping to rationalize experimental observations and guide the design of more effective catalysts. mdpi.com
In the context of materials discovery, molecular dynamics simulations can predict the bulk properties of polymers derived from this compound. This includes properties like thermal stability, mechanical strength, and permeability, which are critical for applications ranging from high-performance coatings to membranes for gas separation. researchgate.net By computationally screening libraries of potential co-monomers, researchers can rationally design copolymers with optimized properties before ever stepping into the lab, significantly speeding up the development timeline for new materials. schrodinger.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing is a major trend in modern chemical manufacturing, offering significant advantages in terms of safety, efficiency, scalability, and control. rsc.orgrsc.org The application of flow chemistry to the synthesis and modification of fluorinated compounds is a particularly active area of research. organic-chemistry.orgacs.org
Many reactions involving fluorinated gases or highly reactive intermediates are challenging to manage in traditional batch reactors. rsc.org Continuous flow systems, with their excellent heat and mass transfer, allow for the safe handling of these species under precisely controlled conditions. organic-chemistry.orgrsc.org For example, the generation of difluorocarbene and its subsequent reaction with alkenes has been successfully implemented in a flow setup, enabling safe scale-up and reducing reaction times from hours to minutes. organic-chemistry.orgacs.org
Future research will focus on integrating the synthesis and derivatization of this compound into continuous flow platforms. This could involve developing flow processes for its initial synthesis or for subsequent functionalization reactions, such as hydroperfluoroalkylation or polymerization. researchgate.net The coupling of flow reactors with automated optimization and analysis tools will enable high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for producing advanced derivatives and polymers. This integration promises to make the production of materials based on this compound more efficient, sustainable, and scalable. rsc.org
| Flow Chemistry Application | Advantage for this compound | Relevant Research Example |
| Gas-Liquid Reactions | Safe handling of gaseous reagents and byproducts | Use of fluoroform gas for direct difluoromethylation. rsc.org |
| Generation of Reactive Intermediates | Controlled generation and immediate use of unstable species | In-flow generation of difluorocarbene for cyclopropanation. organic-chemistry.orgacs.org |
| Polymerization | Precise control over polymer architecture and dispersity | Controlled fluoropolymer synthesis via light-driven processes. researchgate.net |
| Automated High-Throughput Screening | Rapid optimization of reaction conditions | Integration with automated electrolysis for fluorination. rsc.org |
Development of Smart Materials Incorporating this compound Structural Motifs
Fluorinated polymers are a unique class of materials known for their exceptional chemical resistance, thermal stability, and low friction coefficients. researchgate.netmdpi.com A particularly exciting future direction is the development of "smart" materials that respond to external stimuli. Incorporating the this compound structural motif into polymers is a promising strategy for creating such advanced functional materials. researchgate.net
By copolymerizing this compound with other functional monomers, it is possible to create materials with tunable properties. acs.org For example, the copolymerization of perfluorinated vinyl ethers with vinyl ethers can produce polymers with controlled glass transition temperatures and high thermal stability, suitable for use in advanced coatings or elastomers. acs.org The resulting materials often exhibit highly hydrophobic surfaces, leading to potential applications in self-cleaning coatings. inrim.it
Furthermore, certain fluorinated polymers, such as poly(vinylidene fluoride) (PVDF), exhibit piezoelectric, pyroelectric, and ferroelectric properties. researchgate.netmdpi.com These electroactive characteristics allow the material to convert mechanical energy into electrical signals and vice versa, opening up applications in sensors, actuators, and energy harvesting devices. Future research will explore whether polymers derived from this compound can be designed to exhibit similar smart properties, potentially leading to new high-performance materials for biomedical devices, electronics, and beyond. researchgate.net The creation of fluorinated alternating terpolymers has already been shown to yield materials with desirable properties for solid polymer electrolytes in energy storage devices. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for OCTAFLUORO-1-METHOXYPROP-1-ENE, and how do reaction conditions influence yield and purity?
- Methodological Answer: Optimize fluorination protocols using precursors like trifluorovinyl ethers under controlled anhydrous conditions. Monitor reaction kinetics via gas chromatography (GC) or nuclear magnetic resonance (NMR) to assess intermediates. Purity can be enhanced via fractional distillation under inert atmospheres, with yield dependence on catalyst selection (e.g., Lewis acids) and temperature gradients .
- Data Contradiction Analysis: Discrepancies in reported yields may arise from trace moisture contamination, which hydrolyzes intermediates. Replicate experiments with rigorous drying of reagents and solvents to validate reproducibility.
Q. How can spectroscopic techniques (e.g., ¹⁹F NMR, IR) unambiguously characterize this compound’s structure?
- Methodological Answer: Assign ¹⁹F NMR signals by comparing chemical shifts with analogous perfluorinated ethers. IR analysis should confirm C-F (1100–1200 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) stretches. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Reference spectral libraries for perfluorinated compounds to resolve overlapping peaks .
Q. What are the stability profiles of this compound under varying storage conditions (temperature, light, humidity)?
- Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-vis spectroscopy. Store samples in amber vials with molecular sieves at –20°C, and monitor degradation via GC-MS over 6–12 months. Compare decomposition products (e.g., fluorinated acids) against controls .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in radical polymerization or cycloaddition reactions?
- Methodological Answer: Employ density functional theory (DFT) calculations to model transition states and electron density maps. Validate experimentally using substituent-tagged analogs to track bond formation via isotopic labeling (e.g., ¹³C or ¹⁸O). Contrast kinetic data with computational predictions to identify steric/electronic drivers .
- Data Contradiction Analysis: Divergent regioselectivity in literature may stem from solvent polarity effects. Re-examine reaction trajectories in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane) to isolate solvent-kinetic relationships.
Q. How does this compound interact with biological macromolecules, and what are its implications for environmental persistence?
- Methodological Answer: Use molecular docking simulations to predict binding affinities with proteins (e.g., serum albumin). Conduct ecotoxicity assays in model organisms (e.g., Daphnia magna) to measure LC₅₀ values. Pair with high-performance liquid chromatography (HPLC) to quantify bioaccumulation in lipid-rich tissues .
- Data Contradiction Analysis: Conflicting biodegradation rates may reflect microbial community variability. Standardize tests using OECD 301/302 protocols and controlled microbial consortia to minimize ecological variability .
Q. What statistical approaches resolve uncertainties in quantifying trace this compound in complex matrices (e.g., environmental samples)?
- Methodological Answer: Apply matrix-matched calibration and isotope dilution mass spectrometry (IDMS) to correct for matrix effects. Use multivariate analysis (e.g., PCA) to differentiate signal noise from analyte peaks in GC-MS datasets. Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .
Research Design Considerations
- Data Presentation : Follow EASE guidelines for figures: prioritize color-coded reaction schemes and avoid overcrowding with chemical structures .
- Ethical & Reproducibility Standards : Pre-register experimental protocols in open-access repositories (e.g., Zenodo) and share raw spectra/chromatograms to enhance transparency .
- Question Formulation : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to align hypotheses with gaps in perfluorinated ether chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
